JWH 007-d9

Vue d'ensemble

Description

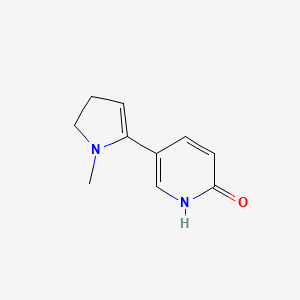

JWH 007-d9 : est un analogue deutéré du JWH 007, un cannabinoïde synthétique. Il est principalement utilisé comme étalon interne en chimie analytique, notamment pour la quantification du JWH 007 dans divers échantillons à l’aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS). Le composé est connu pour sa forte affinité pour les récepteurs cannabinoïdes CB1 et CB2, ce qui en fait un outil précieux dans les applications médico-légales et de recherche .

Applications De Recherche Scientifique

Chemistry: In chemistry, JWH 007-d9 is used as an internal standard for the quantification of JWH 007 in analytical methods. It helps in accurate measurement and analysis of samples containing JWH 007.

Biology: In biological research, this compound is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and efficacy of these compounds at CB1 and CB2 receptors.

Medicine: Although not used directly in medicine, this compound aids in the research of synthetic cannabinoids, which can have potential therapeutic applications. Studies involving this compound contribute to the development of new drugs targeting cannabinoid receptors.

Industry: In the forensic and toxicology industry, this compound is used for the detection and quantification of synthetic cannabinoids in biological samples. It is crucial for drug testing and monitoring purposes .

Mécanisme D'action

Le JWH 007-d9 exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle dans divers processus physiologiques, notamment la sensation de douleur, la régulation de l’humeur et le contrôle de l’appétit. La liaison du this compound à ces récepteurs imite l’action des cannabinoïdes endogènes, conduisant à des effets physiologiques similaires. La forme deutérée, this compound, est principalement utilisée à des fins analytiques et ne modifie pas de manière significative le mécanisme d’action par rapport à son homologue non deutéré .

Analyse Biochimique

Biochemical Properties

The biochemical properties of JWH 007-d9 are largely defined by its interactions with cannabinoid receptors. As a potent cannabinoid receptor agonist, this compound binds to both CB1 and CB2 receptors . This binding triggers a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

This compound, through its interaction with cannabinoid receptors, can influence various cellular processes . For instance, it has been shown to preserve the viability of fibroblasts and primary cultured neurons in most of the tested dosages and time-points .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to cannabinoid receptors. This binding triggers a series of intracellular events, leading to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For instance, the combination of this compound and PTX led to better preservation of neurite length at all tested time-points compared to controls .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, this compound performs comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du JWH 007-d9 implique l’incorporation d’atomes de deutérium dans la structure moléculaire du JWH 007. Cela est généralement réalisé par un processus de synthèse en plusieurs étapes :

Matière première : La synthèse commence par la préparation du noyau indole, qui est une structure commune à de nombreux cannabinoïdes synthétiques.

Déutération : Des atomes de deutérium sont introduits dans la chaîne latérale pentyle du noyau indole. Cela peut être fait en utilisant des réactifs deutérés ou par des réactions d’échange catalytique.

Naphthoylation : Le noyau indole est ensuite couplé à un chlorure de naphtoyle pour former le produit final, le this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour vérifier la structure et la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le JWH 007-d9 peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.

Substitution : Le groupe naphtoyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs courants.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon le produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits et substitués du this compound. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et sont souvent étudiés pour comprendre la relation structure-activité des cannabinoïdes synthétiques .

Applications de recherche scientifique

Chimie : En chimie, le this compound est utilisé comme étalon interne pour la quantification du JWH 007 dans les méthodes analytiques. Il aide à la mesure et à l’analyse précises des échantillons contenant du JWH 007.

Biologie : En recherche biologique, le this compound est utilisé pour étudier l’interaction des cannabinoïdes synthétiques avec les récepteurs cannabinoïdes. Il aide à comprendre l’affinité de liaison et l’efficacité de ces composés aux récepteurs CB1 et CB2.

Médecine : Bien qu’il ne soit pas utilisé directement en médecine, le this compound aide à la recherche sur les cannabinoïdes synthétiques, qui peuvent avoir des applications thérapeutiques potentielles. Les études impliquant le this compound contribuent au développement de nouveaux médicaments ciblant les récepteurs cannabinoïdes.

Industrie : Dans l’industrie médico-légale et toxicologique, le this compound est utilisé pour la détection et la quantification des cannabinoïdes synthétiques dans les échantillons biologiques. Il est crucial pour les tests de dépistage et de surveillance des médicaments .

Comparaison Avec Des Composés Similaires

Composés similaires :

JWH 007 : La forme non deutérée du JWH 007-d9, avec une affinité de liaison et des propriétés pharmacologiques similaires.

JWH 018 : Un autre cannabinoïde synthétique ayant une structure similaire mais des chaînes latérales différentes, conduisant à des variations d’affinité et d’efficacité des récepteurs.

AM-2201 : Un cannabinoïde synthétique avec une chaîne latérale fluorée, offrant des propriétés pharmacocinétiques différentes.

Unicité : Le this compound est unique en raison de l’incorporation d’atomes de deutérium, ce qui en fait un étalon interne idéal pour les méthodes analytiques. Les atomes de deutérium fournissent une différence de masse distincte, permettant une quantification précise du JWH 007 dans des échantillons complexes. Cette caractéristique distingue le this compound des autres composés similaires .

Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à nous les poser !

Propriétés

IUPAC Name |

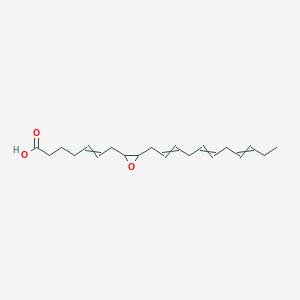

[2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-ZYWCKPJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016390 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651833-48-5 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-CHLOROPHENYL)-6-FLUOROIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/new.no-structure.jpg)

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)